molecular formula C9H18O2 B14474268 (1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol CAS No. 65342-02-1

(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol

Cat. No.: B14474268
CAS No.: 65342-02-1
M. Wt: 158.24 g/mol
InChI Key: ATLZTKGZBRMWQT-BQBZGAKWSA-N
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Description

(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with four methyl groups and two hydroxyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the hydrogenation of a precursor compound, such as a cyclopentene derivative, in the presence of a catalyst. The reaction conditions often involve elevated temperatures and pressures to ensure complete hydrogenation and formation of the desired diol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding cyclopentane derivative.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s stereochemistry plays a crucial role in its biological activity, as it can interact with chiral receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Diaminocyclohexane: A chiral compound with similar stereochemistry but different functional groups.

    (1R,2R)-2,3-Dihydroxybutanedioic acid: Another diol with a different carbon backbone and functional groups.

Uniqueness

(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. Its stereochemistry and functional groups make it a valuable compound for various applications in research and industry.

Properties

CAS No.

65342-02-1

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(1R,2R)-3,3,5,5-tetramethylcyclopentane-1,2-diol

InChI

InChI=1S/C9H18O2/c1-8(2)5-9(3,4)7(11)6(8)10/h6-7,10-11H,5H2,1-4H3/t6-,7-/m0/s1

InChI Key

ATLZTKGZBRMWQT-BQBZGAKWSA-N

Isomeric SMILES

CC1(CC([C@H]([C@@H]1O)O)(C)C)C

Canonical SMILES

CC1(CC(C(C1O)O)(C)C)C

Origin of Product

United States

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